methyl 4-[2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]benzoate
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Overview
Description
Compounds with similar structures, such as 1,2,3,4-tetrahydroisoquinolines and imidazole-containing compounds, are known to have a broad range of chemical and biological properties . They are often used in the development of new drugs due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques provide information about the functional groups, connectivity of atoms, and the molecular weight of the compound .Chemical Reactions Analysis
The chemical reactions of similar compounds can be influenced by various factors such as the presence of functional groups, reaction conditions, and the use of catalysts .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques. For example, the melting point can be determined using a melting point apparatus, and the IR spectrum can provide information about the functional groups present in the compound .Mechanism of Action
Mode of Action
Based on its structural similarity to other quinolone and triazine derivatives, it may interact with various enzymes and receptors in the body .
Biochemical Pathways
Quinolone and triazine derivatives have been shown to interact with various biochemical pathways, including those involved in cell division, dna synthesis, and protein production .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Similar compounds have been shown to have various effects, including anti-inflammatory, antiviral, and anticancer activities .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 4-[[2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-25-18(24)11-6-8-12(9-7-11)19-16(22)10-15-17(23)21-14-5-3-2-4-13(14)20-15/h2-9,15,20H,10H2,1H3,(H,19,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRNQCKHYWWNAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386728 |
Source
|
Record name | F0332-0059 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5809-58-5 |
Source
|
Record name | F0332-0059 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30386728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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